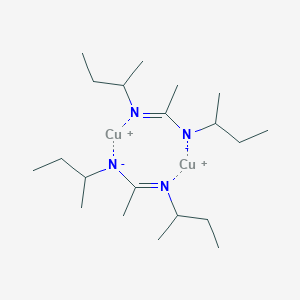

(N,n-di-sec-butylacetamidinato)copper(i)

Description

Contextual Significance of Copper Amidinate Complexes in Inorganic and Materials Chemistry

Copper amidinate complexes are a class of coordination compounds that have garnered considerable interest in inorganic and materials chemistry. acs.orgnih.gov These complexes are characterized by a central copper ion bonded to one or more amidinate ligands. The amidinate ligand is a versatile building block that can stabilize various oxidation states of copper, although the +1 (cuprous) state is common and particularly relevant for deposition applications. researchgate.net

The structure of these complexes can vary, with researchers having synthesized novel dinuclear and tetranuclear copper(I) clusters. acs.org The coordination chemistry of copper is rich, with the d10 Cu(I) ion typically favoring linear, trigonal planar, or tetrahedral geometries. researchgate.net In the case of many copper(I) amidinates, they exist as planar dimers, bridged by nearly linear N-Cu-N bonds. harvard.edu This dinuclear structure is a key feature, influencing the reactivity and physical properties of the compound. nih.gov While the synthesis of various copper(I) amidinates has been reported, their reaction chemistry remains a subject of ongoing exploration. acs.org

Role of Copper(I) Precursors in Modern Thin Film Fabrication Technologies

The fabrication of modern electronic devices relies heavily on the ability to deposit extremely thin, pure, and uniform metallic films. Copper has become the material of choice for interconnects in microprocessors, replacing aluminum due to its superior electrical conductivity and longevity. google.comharvard.edu The deposition of these copper layers is often achieved through technologies like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). google.com203.250.218

The success of these techniques is critically dependent on the properties of the precursor compound. An ideal precursor must be sufficiently volatile to be transported in a vapor phase, yet thermally stable enough to avoid premature decomposition. harvard.edu Copper(I) precursors, particularly non-fluorinated organometallic compounds, are sought after for their ability to deposit high-purity copper films. google.com They should react in a controlled, self-limiting manner on the substrate surface to allow for the layer-by-layer growth characteristic of ALD, ensuring conformal coating even in high-aspect-ratio structures like trenches and vias. harvard.edu Many copper(I) amidinates have been synthesized and characterized for their suitability in ALD, demonstrating properties well-suited for depositing pure, highly conductive, and adherent copper films. harvard.edu

Scope of Academic Research on Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I), also known by the abbreviation [Cu(sBu-amd)]2, is a focal point of academic and industrial research due to its exemplary performance as an ALD precursor. smolecule.comharvard.edu It is a dimeric molecule with the chemical formula C20H42Cu2N4. americanelements.comalfa-chemistry.com

A key advantage of this specific compound is its low melting point (77°C), which is below its vaporization temperature of 90–120°C. harvard.eduharvard.edu This allows the precursor to be evaporated from a thermally stable liquid state, leading to highly reproducible and controllable vapor transport, a significant improvement over solid-phase precursors that sublime. harvard.eduacs.org Research has shown that [Cu(sBu-amd)]2 can be used with molecular hydrogen as a reducing agent to grow pure copper thin films at relatively low temperatures (around 200°C). harvard.edu The resulting films have carbon and oxygen impurities below 1 atom %. harvard.edu

Studies have investigated the surface chemistry of the precursor, revealing that the dimeric structure is preserved in the solid, gas, and adsorbed phases. researchgate.net Upon reaching a substrate, the dimer undergoes dissociative chemisorption. smolecule.com The subsequent surface reactions are self-limiting, which is crucial for the ALD process. harvard.edu Research into plasma-enhanced ALD (PEALD) has demonstrated that using a hydrogen plasma co-reactant can lower the deposition temperature even further, to between 130-160°C. smolecule.com

Below are tables summarizing the key properties and research findings related to Bis(N,N'-di-sec-butylacetamidinato)dicopper(I).

Table 1: Physical and Chemical Properties of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

| Property | Value |

| Synonyms | (N,N'-Di-sec-butylacetamidinato)copper(i), [Cu(sBu-amd)]2, Copper(I)-N,N'-di-sec-butylacetamidinate |

| CAS Number | 695188-31-9 |

| Molecular Formula | C20H42Cu2N4 |

| Molecular Weight | 465.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77°C |

Data sourced from references americanelements.comereztech.comharvard.edualfa-chemistry.comstrem.com.

Table 2: Deposition Characteristics and Research Findings

| Parameter | Finding |

| Deposition Method | Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD) |

| Reducing Agent | Molecular Hydrogen (H2), Hydrogen Plasma |

| Thermal ALD Temperature | ~200°C |

| Plasma-Enhanced ALD (PEALD) Temperature | 130-160°C |

| Film Purity | Carbon and Oxygen impurities < 1 atom % |

| Growth per Cycle (on SiO2) | 1.5–2 Å/cycle |

| Key Advantage | Liquid source during vaporization leads to reproducible vapor transport |

Data sourced from references smolecule.comharvard.edu.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H42Cu2N4 |

|---|---|

Molecular Weight |

465.7 g/mol |

IUPAC Name |

butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) |

InChI |

InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 |

InChI Key |

RUUJZWYITYFKCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] |

Origin of Product |

United States |

Ii. Synthesis Methodologies for N,n Di Sec Butylacetamidinato Copper I

Preparation of the Amidine Ligand: N,N'-Di-sec-butylacetamidine

The initial step in the synthesis of the target copper complex is the preparation of the amidine ligand, N,N'-di-sec-butylacetamidine. This is typically achieved through the reaction of a nitrile with an amine. In this specific case, acetonitrile (B52724) serves as the source of the acetimidoyl group, and sec-butylamine (B1681703) provides the N,N'-di-sec-butyl functionalities.

A common synthetic route involves the direct reaction of sec-butylamine with acetonitrile. The reaction mixture is typically heated under reflux for an extended period to drive the reaction towards completion and improve the yield of the desired amidine. Following the reaction, the N,N'-di-sec-butylacetamidine product is isolated and purified. Distillation under reduced pressure is a common purification method for this liquid amidine, with typical yields ranging from 50-80%. harvard.edu

Metal Coordination Reactions for Copper(I) Complex Formation

With the N,N'-di-sec-butylacetamidine ligand in hand, the next stage is the formation of the copper(I) complex. This is accomplished through a metal coordination reaction, where the amidine ligand, after deprotonation, coordinates to a copper(I) metal center.

Salt Metathesis Routes utilizing Copper(I) Salts (e.g., Copper(I) Chloride) and Lithium Amidinate Derivatives

A prevalent and effective method for the synthesis of (N,N'-di-sec-butylacetamidinato)copper(I) is through a salt metathesis reaction. harvard.edu This process involves two key steps: the formation of a lithium amidinate derivative followed by its reaction with a copper(I) salt.

First, the N,N'-di-sec-butylacetamidine ligand is deprotonated using a strong base, typically an organolithium reagent such as methyllithium (B1224462) (CH₃Li). This acid-base reaction results in the formation of the corresponding lithium amidinate salt, lithium N,N'-di-sec-butylacetamidinate. This intermediate is generally not isolated but is prepared in situ.

Due to the air and moisture sensitivity of the copper(I) complex, these reactions are carried out under an inert atmosphere, for instance, using a nitrogen-filled glovebox or Schlenk line techniques. harvard.edu

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of (N,N'-di-sec-butylacetamidinato)copper(I) with high yield and purity hinges on the careful optimization of several reaction parameters for both the ligand synthesis and the metal coordination steps.

For the preparation of the N,N'-di-sec-butylacetamidine ligand, a key parameter is the reaction time. For instance, in syntheses of similar N,N'-dialkylamidines, extending the reflux period, in some cases up to three days, has been shown to increase the product yield. harvard.edu The stoichiometry of the reactants, sec-butylamine and acetonitrile, is also a critical factor to consider for maximizing the conversion to the desired amidine while minimizing side products.

In the salt metathesis reaction for the formation of the copper(I) complex, the choice of solvent is crucial. Diethyl ether is a commonly used solvent for this reaction as it facilitates the reaction between the lithium amidinate and copper(I) chloride and allows for the precipitation of lithium chloride. harvard.edu The subsequent purification often involves extraction with a nonpolar solvent like hexanes, which helps in separating the desired product from the lithium chloride byproduct. harvard.edu

The reaction time for the metal coordination step also plays a significant role. Stirring the reaction mixture for an extended period, such as 18 hours, under an inert atmosphere is a documented condition to ensure the completion of the reaction. harvard.edu Temperature control is another important aspect; the formation of the lithium amidinate is often carried out at ambient temperature.

Iii. Structural Elucidation and Coordination Chemistry of Dicopper I Amidinate Systems

Dimeric Molecular Architecture of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

In both the solid and gas phases, (N,N'-di-sec-butylacetamidinato)copper(I) adopts a dimeric structure, formally named Bis(N,N'-di-sec-butylacetamidinato)dicopper(I). harvard.edusmolecule.comresearchgate.net This dimeric arrangement is a common feature for Group 11 metal amidinates. researchgate.net The molecule consists of two copper(I) centers linked by two N,N'-di-sec-butylacetamidinate ligands. harvard.edu

The N,N'-di-sec-butylacetamidinate ligands act as bridging units between the two copper atoms. harvard.edu This bridging occurs in a µ, η¹:η¹ fashion, where each nitrogen atom of a single amidinate ligand coordinates to a different copper center. harvard.edu This coordination mode is characteristic of dinuclear copper amidinate complexes and contributes to the stability of the dimeric structure. researchgate.netacs.org The two amidinate ligands effectively form a central ring system with the two copper atoms.

X-ray crystallography studies have provided precise data on the bond geometries within the dimeric molecule. harvard.edu The copper centers are held in close proximity, with Cu-Cu distances in related copper(I) amidinate dimers reported to be in the range of 2.40 Å to 2.46 Å. acs.org This distance is significantly shorter than the Cu-Cu distance in metallic copper. acs.org

Each copper atom is coordinated to two nitrogen atoms from the different bridging ligands, resulting in a nearly linear N-Cu-N geometry. harvard.eduresearchgate.netnih.gov The average Cu-N bond length for Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) is approximately 1.877(2) Å. harvard.edu This is consistent with other copper(I) amidinate structures, which typically exhibit Cu-N bond lengths between 1.87 and 1.88 Å. acs.org

| Parameter | Value | Reference Compound |

|---|---|---|

| Average Cu-N Bond Length | 1.877(2) Å | [Cu(sBu-Me-amd)]₂ harvard.edu |

| Cu-Cu Distance | 2.40 - 2.46 Å | General Copper(I) Amidinate Dimers acs.org |

| N-Cu-N Geometry | Nearly Linear | [Cu(sBu-Me-amd)]₂ harvard.edunih.gov |

A key feature of the Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) structure is the planarity of its dimeric core. harvard.eduresearchgate.netnih.gov The central metallocycle, composed of the two copper atoms and the N-C-N fragments of the two amidinate ligands, is essentially flat. researchgate.net The N-C bond lengths within the amidinate ligand are equivalent, which suggests electron delocalization across the N-C-N unit. researchgate.net

A notable conformational aspect arises from the chiral nature of the sec-butyl groups. The crystal structure analysis of the compound revealed disorder at the chiral centers of these sec-butyl substituents. harvard.edu

Stereochemical Considerations and the Influence of Bulky Ligand Substituents (sec-butyl groups)

The choice of substituents on the amidinate ligand is crucial for tuning the physical and chemical properties of the resulting metal complex. harvard.edu The bulky sec-butyl groups in Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) exert significant steric influence, which affects the molecule's packing in the solid state and its intermolecular interactions. mdpi.comresearchgate.net This steric hindrance is a key factor in determining the compound's volatility and thermal stability. harvard.edu

The sec-butyl groups provide a balance of sufficient steric bulk to prevent oligomerization beyond the dimer while not being so large as to excessively hinder volatility. This balance is critical for applications like Atomic Layer Deposition (ALD), which require precursors that can be reliably vaporized and transported to a substrate. harvard.edu

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) exhibits properties well-suited for such vapor phase applications. It has a relatively low melting point of 77 °C and good thermal stability. harvard.edu The low melting point is advantageous because it allows the compound to be evaporated from a stable liquid state, ensuring a reproducible vapor source for ALD processes. harvard.edu The compound is sufficiently volatile for use in vapor deposition, with a measured vapor pressure of 0.1 mmHg at 85 °C and 0.23 mmHg at 95 °C. harvard.eduharvard.edu Thermal gravimetric analysis (TGA) shows a nonvolatile residue of less than 1%, indicating adequate thermal stability for vaporization without significant decomposition. harvard.edu

| Property | Value | Significance for Vapor Phase Applications |

|---|---|---|

| Melting Point | 77 °C harvard.edu | Allows for evaporation from a stable liquid source. harvard.edu |

| Vapor Pressure | 0.1 mmHg @ 85 °C harvard.edu | Sufficient volatility for ALD/CVD processes. harvard.edu |

| TGA Residue | <1% harvard.edu | Indicates good thermal stability during vaporization. harvard.edu |

Advanced Characterization Techniques for Structural Confirmation

The definitive structural elucidation of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) relies on a combination of advanced analytical methods.

Elemental Analysis: This technique verifies the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, and nitrogen, ensuring the purity of the material. harvard.edu

Thermal Analysis: Techniques such as Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the volatility and thermal stability of the precursor, which are critical parameters for its use in ALD and CVD. harvard.eduharvard.edu

Iv. Mechanistic Investigations in Atomic Layer Deposition Ald and Chemical Vapor Deposition Cvd

Surface Chemistry of (N,N-Di-sec-butylacetamidinato)copper(I) Precursor Adsorption

The initial interaction between the gaseous precursor and the substrate surface is a determinative step in the film growth process. The nature of the substrate, its chemical termination, and the deposition conditions dictate the adsorption mechanism, which in turn influences nucleation and film morphology. harvard.edu

The adsorption and subsequent reaction of (N,N-di-sec-butylacetamidinato)copper(I) are highly dependent on the substrate material.

Silicon Oxide (SiO₂): On silicon oxide surfaces, the dimeric structure of the precursor is often preserved upon adsorption. researchgate.net The initial adsorption is believed to occur via the reaction with surface hydroxyl (Si-OH) groups, where one of the amidinate ligands is displaced. harvard.edusmolecule.com This reaction is thermally activated, occurring effectively at temperatures above 300 K. smolecule.com The density of these hydroxyl groups significantly influences the precursor uptake. smolecule.com In contrast, the precursor shows little to no reaction with hydrogen-terminated silicon surfaces (Si-H). harvard.edu

Nickel (Ni) and Cobalt (Co): On metallic surfaces such as Ni(110) and polycrystalline cobalt, the precursor undergoes dissociative chemisorption even at low temperatures (as low as 90 K). harvard.eduacs.org The dimeric form present in the gas phase breaks apart into monomeric units that bond to the metal surface. harvard.eduacs.org This is followed by a complex series of reactions as the temperature increases. harvard.eduacs.org Studies on Ni(110) indicate a temperature window between approximately 350 and 450 K is suitable for deposition. harvard.eduharvard.edu Below this range, dissociative adsorption is not sufficiently activated, while higher temperatures lead to continuous decomposition. harvard.eduharvard.edu The surface chemistry on cobalt foils closely mirrors the trends observed on Ni(110). harvard.edu

Ruthenium (Ru) and Copper (Cu): Similar to other metals, Ru and Cu surfaces promote distinct nucleation and growth behavior compared to oxides. On Ru and Co surfaces, the copper precursor nucleates densely, leading to the formation of smooth, continuous, and strongly adherent films, even at thicknesses as low as four atomic layers. harvard.edu On Cu(110) surfaces, ultrahigh vacuum studies have characterized a series of stepwise thermal conversions. iaea.orgosti.gov The initial adsorption involves a partial dissociation of the precursor dimers into a mixture of adsorbed monomers and dimers. iaea.orgosti.gov

Metal amidinate precursors like (N,N-di-sec-butylacetamidinato)copper(I) typically exist as stable dimers in the gas phase. researchgate.net The initial adsorption step is a critical juncture that can define the subsequent film growth mode.

On metal surfaces like Cu(110) and Ni(110), the adsorption process is dissociative, breaking the dimer into monomers that bind to the surface. harvard.eduacs.orgresearchgate.net Density Functional Theory (DFT) calculations for a similar precursor on Cu(110) suggest that at low coverages, the dimer initially binds across two bridge sites, but this configuration is unstable and leads to dissociation. researchgate.net

Surface coverage significantly impacts the growth rate per cycle (GPC). On oxide surfaces like SiO₂, the initial GPC is relatively high (e.g., ~2 Å/cycle) but decreases as the surface becomes covered with copper, eventually approaching the lower GPC characteristic of metallic surfaces (0.4–0.5 Å/cycle). harvard.edu This behavior suggests that the precursor reacts more readily with the initial oxide surface than with the growing copper film itself. In contrast, on metallic substrates like ruthenium, the GPC is consistently low from the start (e.g., 0.1–0.5 Å/cycle). harvard.eduharvard.edu

Elucidation of Reaction Pathways During Film Deposition

Once adsorbed, the (N,N-di-sec-butylacetamidinato)copper(I) complex undergoes a series of chemical transformations, either through thermal energy alone or by reaction with a co-reactant, leading to the formation of a copper film.

Under ultrahigh vacuum conditions, the thermal chemistry of the adsorbed precursor has been mapped out using techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD). harvard.eduacs.org On a Ni(110) surface, a complex reaction network begins after the initial dissociative adsorption. harvard.eduacs.org The conversion of the precursor's Cu(I) oxidation state to metallic Cu(0) occurs over a temperature range of 300 to 500 K. harvard.edu This reduction is accompanied by the decomposition of the amidinate ligand. harvard.edu

A summary of the main gas-phase species detected by TPD after dosing a Ni(110) surface with (N,N-di-sec-butylacetamidinato)copper(I) is presented below.

| Desorbing Species | Peak Desorption Temperature(s) (K) | Associated Reaction Step |

| Butene | ~200 K, ~485 K | C-N bond dissociation; Further fragmentation |

| N-sec-butylacetamidine | ~300 K | Hydrogenation of N-sec-butylacetamidinate |

| Hydrogen (H₂) | ~300-320 K, ~500 K | Dehydrogenation of surface fragments |

| Molecular Precursor | - | Desorption from multilayer at low temperatures |

This table is synthesized from data presented in Temperature Programmed Desorption studies. harvard.edu

On Cu(110), only about 10% of the initial adsorbed monolayer decomposes upon heating, leaving behind a very small amount of carbon (~3%). iaea.orgosti.gov

The decomposition of the amidinate ligand is a multi-step process.

C-N Bond Dissociation: A key initial fragmentation step, observed at around 200 K on Ni(110), is the dissociation of a C-N bond within the acetamidinate ligand. harvard.eduacs.org This results in the formation of adsorbed 2-butene (B3427860) and an N-sec-butylacetamidinate intermediate. harvard.eduacs.org

Hydrogenation and Further Decomposition: Around 300 K, some of the N-sec-butylacetamidinate intermediates are hydrogenated and desorb as N-sec-butylacetamidine. harvard.eduacs.org The remaining species dissociate further at approximately 400 K, potentially forming acetonitrile (B52724) and a sec-butylamido surface species. harvard.eduharvard.edu At higher temperatures (~485 K), this sec-butylamido species can release another molecule of 2-butene. harvard.eduharvard.edu

β-Hydrogen Abstraction: For structurally similar copper amidinate and guanidinate precursors, β-hydrogen abstraction has been proposed as a key decomposition pathway, particularly in higher temperature, gas-phase systems. ed.ac.ukresearchgate.net This pathway involves the transfer of a hydrogen atom from the β-carbon of an alkyl substituent to the metal center, leading to the elimination of an alkene.

Carbodiimide (B86325) Deinsertion: Another proposed mechanism for related copper amidinates is the elimination of a carbodiimide molecule. This pathway is considered more favorable in lower-temperature, solution-based thermolysis. ed.ac.uk

In ALD and many CVD processes, a co-reactant is used to facilitate the removal of the precursor's ligands and ensure the deposition of a pure film. For copper amidinates, molecular hydrogen is a common reducing agent. azonano.comharvard.eduresearchgate.netpsu.edu

The use of a hydrogen plasma can provide highly reactive atomic hydrogen species, enabling the reduction of the copper precursor and ligand removal at significantly lower temperatures (as low as 130-160°C) compared to thermal processes. smolecule.com

Reactions with Co-reactants for Film Growth

Hydrogen Gas in Copper Metal Deposition

The surface mechanism can be described in two self-limiting half-reactions:

Precursor Pulse: The copper precursor is introduced into the reactor and adsorbs onto the substrate surface. On hydroxylated surfaces like silicon oxide, the precursor reacts with surface -OH groups. harvard.edu On metallic surfaces, the adsorption mechanism may differ.

Hydrogen Pulse: A pulse of hydrogen gas is introduced. The adsorbed amidinate ligands are hydrogenated, forming the stable and volatile N,N'-di-sec-butylacetamidine, which then desorbs from the surface. harvard.eduharvard.edu This leaves behind a layer of copper atoms.

The reaction can be summarized as follows: [Cu(sBu-amd)]2(g) + Surface → Surface-adsorbed Cu-amd Surface-adsorbed Cu-amd + H2(g) → Cu(s) + H(sBu-amd)(g)

Studies have shown that the resulting copper films are of high purity, with carbon and oxygen impurities below 1 atom %. harvard.edu The byproducts of the reaction are volatile and can be effectively purged from the reactor, which is a key advantage of this precursor. harvard.edu

Water Vapor in Copper Oxide Film Formation

For the formation of copper oxide films, water vapor (H2O) can be used as the oxygen source in an ALD process with (N,n-di-sec-butylacetamidinato)copper(i). smolecule.comamericanelements.com The general reaction involves the hydrolysis of the copper precursor, leading to the formation of copper(I) oxide (Cu2O) and the protonated ligand as a byproduct. smolecule.com

The proposed half-reactions are:

Precursor Pulse: The copper precursor adsorbs onto the hydroxylated surface.

Water Vapor Pulse: Water vapor reacts with the adsorbed precursor species. This reaction is believed to proceed via the protonation of the amidinate ligand by a water molecule, leading to the formation of N,N'-di-sec-butylacetamidine and the creation of a surface-bound copper-hydroxyl species. Subsequent reactions can then lead to the formation of a copper oxide layer.

Ammonia (B1221849) Gas in Copper Nitride Film Synthesis

The synthesis of copper nitride (Cu3N) films via ALD has been successfully demonstrated using (N,n-di-sec-butylacetamidinato)copper(i) and ammonia (NH3) as the nitrogen source. harvard.edu This process allows for the deposition of pure copper(I) nitride films at relatively low temperatures, around 160 °C. harvard.edu

The ALD cycle for copper nitride deposition consists of:

Precursor Pulse: The copper amidinate precursor is pulsed into the reactor and chemisorbs onto the substrate.

Ammonia Pulse: An ammonia pulse follows, reacting with the surface-bound precursor. This reaction leads to the formation of copper nitride and the release of the volatile N,N'-di-sec-butylacetamidine byproduct. harvard.edu

A significant advantage of this method is that the resulting copper nitride film can be subsequently reduced to a pure, smooth, and continuous copper metal film by annealing in a hydrogen atmosphere. harvard.edu

Hydrogen Sulfide (B99878) in Copper Sulfide Film Deposition

The deposition of copper sulfide films using (N,n-di-sec-butylacetamidinato)copper(i) has been explored, with hydrogen sulfide (H2S) serving as the sulfur source. A patent describes a method for preparing a copper sulfide (Cu2S) thin film via an ALD process utilizing this precursor and H2S. While detailed mechanistic studies for this specific precursor are not widely published, the general reaction mechanism in ALD for metal sulfide deposition involves the sequential exposure of the substrate to the metal precursor and the sulfur-containing co-reagent.

The anticipated ALD cycle would be:

Precursor Pulse: Adsorption of the copper amidinate precursor onto the substrate.

Hydrogen Sulfide Pulse: Reaction of H2S with the adsorbed copper species, leading to the formation of copper sulfide and the release of the amidinate ligand, likely as the protonated amidine.

Kinetic Studies of Film Growth Dynamics

Growth Rate Dependence on Temperature and Pressure Parameters

The growth rate of films deposited using (N,n-di-sec-butylacetamidinato)copper(i) is influenced by deposition parameters such as temperature and precursor exposure (related to partial pressure and pulse time). A key characteristic of ALD is the presence of a "temperature window" where the growth rate is constant and independent of temperature. Below this window, the growth rate is limited by slow reaction kinetics, while above the window, precursor decomposition can lead to a CVD-like growth with increased growth rates and potential for higher impurity incorporation. rsc.org

For copper metal ALD using this precursor and H2, a typical deposition temperature range is 150-190 °C. researchgate.net The growth per cycle (GPC) is also highly dependent on the substrate material. On oxide surfaces like Al2O3 and SiO2, the initial GPC can be as high as 1.5-2 Å/cycle, which then decreases to around 0.4-0.5 Å/cycle as the surface becomes covered with copper. In contrast, on metallic substrates like ruthenium (Ru) and cobalt (Co), the GPC is lower, in the range of 0.1-0.5 Å/cycle. harvard.edu

For copper nitride ALD with ammonia, a deposition temperature of around 160 °C has been reported. harvard.edu The growth rate was found to be approximately 0.3 Å/cycle under saturated conditions. harvard.edu

| Film Material | Co-reagent | Substrate | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |

| Copper (Cu) | H2 | Al2O3 | 150-190 | ~2 (initial), ~0.5 (steady-state) harvard.edu |

| Copper (Cu) | H2 | Ru | 150-190 | ~0.11-0.16 harvard.edu |

| Copper (Cu) | H2 | Co | 150-190 | ~0.28-0.40 harvard.edu |

| Copper Nitride (Cu3N) | NH3 | Ru | 160 | ~0.3 harvard.edu |

Note: The growth rates can be influenced by precursor and co-reagent exposure times and pressures.

Investigation of Self-Limiting Adsorption Phenomena in ALD Processes

A fundamental aspect of ALD is the self-limiting nature of the surface reactions. This means that once the substrate surface is saturated with the precursor, no further precursor molecules will adsorb in that cycle, leading to a layer-by-layer growth. This self-limiting behavior has been demonstrated for the ALD of both copper and copper nitride using (N,n-di-sec-butylacetamidinato)copper(i).

For copper metal deposition, studies have shown that the growth per cycle increases with increasing precursor exposure (a product of partial pressure and pulse time) until it reaches a saturation point. harvard.edu For instance, on Al2O3 substrates, the GPC was observed to saturate at approximately 0.9 Å/cycle with sufficient precursor exposure. harvard.edu

Similarly, in the ALD of copper nitride, the growth rate was found to become independent of the precursor and co-reagent pulse lengths after a certain exposure, confirming the self-limiting nature of the reactions. The growth rate saturated at about 0.3 Å/cycle with increasing exposure to the copper precursor, while the ammonia exposure had a less pronounced effect on the saturated growth rate, indicating that the surface reactions with ammonia were very efficient. harvard.edu This self-limiting behavior is crucial for achieving uniform and conformal films, even on complex, high-aspect-ratio structures. harvard.edu

| Film | Co-reagent | Observation | Saturated Growth Rate (Å/cycle) |

| Copper (Cu) | H2 | GPC saturates with increasing precursor exposure. harvard.edu | ~0.9 on Al2O3 harvard.edu |

| Copper Nitride (Cu3N) | NH3 | GPC saturates with increasing precursor exposure. harvard.edu | ~0.3 harvard.edu |

Vi. Ligand Design Principles and Structure Activity Relationships in Copper I Amidinate Chemistry

Impact of Steric and Electronic Effects of N-Substituents on Complex Stability and Reactivity

The stability and reactivity of copper(I) amidinate complexes are profoundly influenced by the nature of the alkyl groups (N-substituents) attached to the nitrogen atoms of the amidinate ligand. These substituents exert both steric and electronic effects that dictate the molecule's geometry, thermal properties, and reaction pathways.

Steric Effects: The size and branching of the N-alkyl groups play a critical role in controlling the intermolecular interactions and the coordination environment around the copper center. Bulky substituents, such as the sec-butyl groups in (N,N'-di-sec-butylacetamidinato)copper(I), introduce significant steric hindrance. This bulkiness can shield the reactive metal center from unwanted interactions, thereby enhancing the thermal stability of the complex. Furthermore, steric hindrance can prevent the close packing of molecules in the solid state, often leading to lower melting points and increased volatility. harvard.eduscispace.com For instance, the transition from smaller methyl groups to larger isopropyl or sec-butyl groups can transform the precursor from a solid to a liquid at typical vaporization temperatures, which is highly desirable for consistent vapor delivery in deposition processes. harvard.eduscispace.com

The interplay of these effects is crucial. While increased steric bulk generally enhances thermal stability by preventing decomposition pathways, excessive bulk can sometimes hinder the desired surface reactions during deposition. Therefore, a balance must be struck to optimize precursor performance. azonano.com

Rational Strategies for Modulating Volatility and Preventing Undesired Thermal Decomposition

A key challenge in designing precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) is achieving high volatility while maintaining thermal stability. The precursor must be volatile enough to be transported into the reaction chamber but stable enough to avoid premature decomposition in the vapor phase. azonano.com

Modulating Volatility: The volatility of copper(I) amidinates can be rationally tuned by modifying the N-alkyl substituents. harvard.edu Generally, increasing the bulkiness and branching of the alkyl groups can decrease intermolecular forces, leading to lower melting points and higher vapor pressures at a given temperature. scispace.com (N,N'-di-sec-butylacetamidinato)copper(I), for example, has a melting point of 77°C and can be evaporated from its liquid state, ensuring a reproducible vapor source for ALD. scispace.com This contrasts with many other precursors that sublime from a solid state, where the rate of vaporization can be inconsistent. harvard.edu

Preventing Thermal Decomposition: Copper(I) amidinates are susceptible to two main thermal decomposition pathways:

Carbodiimide (B86325) Deinsertion: This involves the elimination of a carbodiimide molecule, which can lead to the formation of copper metal. researchgate.neted.ac.uk

β-Hydride Abstraction: This pathway involves the transfer of a hydrogen atom from the β-position of an alkyl substituent to the metal center, also resulting in decomposition. researchgate.neted.ac.uk

Comparative Studies with Other Amidinate Ligands (e.g., N,N'-Diisopropylacetamidinate, N,N'-Dimethylacetamidinate)

Comparing (N,N'-di-sec-butylacetamidinato)copper(I) with analogues bearing different N-substituents clearly illustrates the impact of ligand design. The properties of the copper(I) complexes vary significantly with changes to the alkyl groups. A series of copper(I) amidinates have been synthesized to systematically study these effects. harvard.edunih.gov

One of the most notable comparisons is with N,N'-diisopropylacetamidinate copper(I). While also a viable precursor, the di-isopropyl derivative has a higher melting point and lower volatility compared to the di-sec-butyl version. scispace.com The slightly larger and more branched sec-butyl groups effectively lower the melting point, making it a liquid precursor under typical ALD source conditions. harvard.eduscispace.com This liquid state provides a more stable and reproducible vapor pressure, which is a significant advantage for manufacturing processes. scispace.com

Complexes with smaller substituents like N,N'-dimethylacetamidinate tend to be solids with higher melting points and lower volatility, making them less suitable for low-temperature deposition processes. The increased intermolecular forces in these less sterically hindered molecules require higher temperatures for vaporization, which can encroach upon their decomposition temperature.

| Compound Name | N-Substituent | Melting Point (°C) | Volatility / Evaporation Rate | Key Advantage |

|---|---|---|---|---|

| (N,N'-di-sec-butylacetamidinato)copper(I) | sec-Butyl | 77 | High; 10.1 mg/(cm²·min) at 120°C | Liquid precursor, reproducible vapor pressure scispace.com |

| (N,N'-di-isopropylacetamidinato)copper(I) | iso-Propyl | 142-143 | Sufficient for ALD/CVD nih.gov | Good thermal stability |

| (N,N'-di-n-propylacetamidinato)copper(I) | n-Propyl | 65 | High; 7.1 mg/(cm²·min) at 120°C | Low melting point scispace.com |

Data synthesized from multiple sources. harvard.eduscispace.comnih.gov

Engineering of Amidinate Ligands for Tailored Deposition Characteristics and Film Properties

The ultimate goal of ligand engineering in this context is to control the deposition process to produce high-quality thin films with specific properties. By fine-tuning the amidinate ligand, researchers can influence nucleation density, growth rate, and the purity and morphology of the resulting copper film. nih.gov

For example, the use of (N,N'-di-sec-butylacetamidinato)copper(I) as a liquid precursor has been shown to enable the atomic layer deposition of ultrathin, continuous, and highly conductive copper films. scispace.com The high reactivity of this precursor with molecular hydrogen at relatively low temperatures (150–190°C) results in films with very low carbon and oxygen impurities (below 1 atom %). scispace.com At these lower temperatures, the resulting films are smoother and more conductive. scispace.com

Furthermore, the surface chemistry of the precursor can be engineered. The choice of ligand affects how the precursor molecule adsorbs onto and reacts with the substrate surface. Studies on the surface chemistry of (N,N'-di-sec-butylacetamidinato)copper(I) have shown that it undergoes a complex series of reactions on surfaces, starting with the dissociation of the dimer into a monomeric adsorbed species. acs.org Understanding these reaction pathways is crucial for optimizing ALD process parameters, such as pulse times and temperatures, to achieve self-limiting growth and conformal coating, even in high-aspect-ratio structures. scispace.com The ability to tailor these properties makes copper(I) amidinates, particularly the di-sec-butyl derivative, highly valuable for applications in microelectronics, such as the fabrication of copper interconnects. harvard.eduscispace.com

Vii. Advanced Applications and Emerging Research Directions in Materials Science

Deposition of Copper Metal Thin Films

The deposition of high-quality copper metal thin films is a critical process in the manufacturing of modern electronics. (N,N'-di-sec-butylacetamidinato)copper(I) has emerged as a valuable precursor for this purpose, enabling the growth of pure, highly conductive, and conformal copper films. harvard.edu The use of this compound in ALD processes, often with hydrogen gas as a reducing agent, allows for deposition at relatively low temperatures, which is advantageous for creating smooth and continuous films. mdpi.com

In the realm of microelectronics, copper has supplanted aluminum as the preferred material for interconnects due to its lower electrical resistivity and superior electromigration resistance. mdpi.com The fabrication of these intricate copper circuits often involves electroplating, which necessitates a thin, continuous seed layer. mdpi.com Thin films derived from (N,N'-di-sec-butylacetamidinato)copper(I) are instrumental in this context.

These films can also play a role as diffusion barriers. A critical challenge in copper interconnect technology is the prevention of copper diffusion into the surrounding dielectric material, which can lead to device failure. researchgate.net While materials like tantalum nitride (TaN) are commonly used as barrier layers, the development of ultra-thin and highly conformal barriers is an ongoing area of research. The conformality of ALD-grown copper films from precursors like (N,N'-di-sec-butylacetamidinato)copper(I) is a desirable characteristic for such applications.

Research has demonstrated the ability to deposit ultrathin, continuous, and highly conductive copper films using (N,N'-di-sec-butylacetamidinato)copper(I) that can conformally coat narrow trenches and holes with high aspect ratios. mdpi.com These films exhibit low impurity levels, with carbon and oxygen content below 1 atom %. mdpi.com The properties of these films make them suitable for advanced interconnect technologies.

| Parameter | Value/Observation | Reference |

|---|---|---|

| Deposition Method | Atomic Layer Deposition (ALD) | mdpi.com |

| Precursor | (N,N'-di-sec-butylacetamidinato)copper(I) | mdpi.com |

| Reducing Agent | Molecular Hydrogen (H₂) | mdpi.com |

| Deposition Temperature | 150-190 °C | nih.gov |

| Growth Rate on Oxide Surfaces (e.g., SiO₂) | Initially ~2 Å/cycle, slowing to 0.4–0.5 Å/cycle | mdpi.com |

| Growth Rate on Metallic Surfaces (e.g., Ru) | 0.11 Å/cycle | nih.gov |

| Impurity Levels (Carbon and Oxygen) | Below 1 atom % | mdpi.com |

The primary application of copper thin films from (N,N'-di-sec-butylacetamidinato)copper(I) in microelectronics is as a conformal seed layer for the electroplating of copper. mdpi.com Traditional methods like sputtering struggle to create uniform seed layers in the increasingly narrow and high-aspect-ratio features of modern integrated circuits. mdpi.com ALD, using precursors such as (N,N'-di-sec-butylacetamidinato)copper(I), overcomes this limitation by depositing films with excellent step coverage. americanelements.com

Research has shown that ALD-grown copper films from this precursor can be deposited conformally inside holes with aspect ratios exceeding 35:1. mdpi.com A 4 nm thick copper film deposited on a 2 nm ruthenium substrate can exhibit a sheet resistance below 50 Ω/□, a value sufficiently low for seed layer applications in advanced electroplating processes. mdpi.com Another approach involves the ALD of copper nitride from (N,N'-di-sec-butylacetamidinato)copper(I) and ammonia (B1221849), followed by a reduction to metallic copper, which also yields thin and continuous seed layers. researchgate.net

| Film Thickness | Substrate | Sheet Resistance | Application Suitability | Reference |

|---|---|---|---|---|

| 4 nm | 2 nm Ru | < 50 Ω/□ | Seed layer for electroplating | mdpi.com |

| 3 nm (from reduced Cu₃N) | 2 nm Ru | < 50 Ω/□ | Seed layer for advanced electroplating | researchgate.net |

Deposition of Copper Oxide Thin Films

(N,N'-di-sec-butylacetamidinato)copper(I) is also a precursor for the growth of copper oxide thin films. smolecule.comresearchgate.net By reacting the precursor with an oxygen source, such as water vapor or ozone, thin films of copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) can be deposited. plasma-ald.com The ability to tune the phase and oxidation state of the copper oxide through process parameters is a significant advantage of using this precursor.

Copper oxide, particularly cuprous oxide (Cu₂O), is a promising p-type semiconductor material for photovoltaic applications due to its abundance, non-toxicity, and suitable bandgap for solar energy absorption. researchgate.net While extensive research has been conducted on copper oxide solar cells, the use of (N,N'-di-sec-butylacetamidinato)copper(I) as the precursor is an emerging area of investigation. The ability of ALD to produce uniform, pinhole-free thin films is highly desirable for creating efficient heterojunction solar cells. researchgate.net The development of low-temperature deposition processes using this precursor could enable the fabrication of solar cells on flexible substrates.

The optoelectronic properties of copper oxide thin films make them suitable for a variety of applications, including photodetectors and light-emitting diodes. researchgate.net The precise thickness control and high conformality offered by ALD using (N,N'-di-sec-butylacetamidinato)copper(I) are beneficial for the fabrication of nanostructured optoelectronic devices. Research into the deposition of copper oxide films from this precursor could lead to advancements in the performance and integration of these materials into complex optoelectronic systems.

Copper oxide nanomaterials have demonstrated excellent sensitivity and selectivity for the detection of various gases, including volatile organic compounds, hydrogen sulfide (B99878), and nitrogen oxides. researchgate.net The sensing mechanism often relies on the change in electrical resistance of the material upon exposure to the target gas. researchgate.net The high surface-area-to-volume ratio of thin films makes them ideal for gas sensing applications. The deposition of copper oxide thin films using (N,N'-di-sec-butylacetamidinato)copper(I) is a promising route for fabricating highly sensitive and stable gas sensors. While this is an area of active research for copper oxide materials in general, specific studies focusing on films derived from this particular amidinate precursor are still in the exploratory phase.

Deposition of Copper Nitride Thin Films

(N,N'-di-sec-butylacetamidinato)copper(I) is a key precursor in the atomic layer deposition (ALD) of copper nitride (Cu₃N) thin films. The ALD process involves the sequential and self-limiting reactions of the copper precursor vapor and a nitrogen source, typically ammonia (NH₃), on a heated substrate. This method allows for the precise, layer-by-layer growth of thin films with excellent conformality and uniformity, even on complex, high-aspect-ratio structures.

The properties of the deposited Cu₃N films are highly dependent on the deposition parameters. For instance, the thickness of the film can be precisely controlled by the number of ALD cycles. A linear relationship between the film thickness and the number of deposition cycles has been observed. The surface morphology and roughness of the films are also influenced by the deposition temperature. Lower temperatures, such as 160 °C, tend to produce smooth and continuous films with low root-mean-square (rms) roughness. In contrast, higher deposition temperatures can lead to increased surface roughness.

Copper nitride is a semiconductor with a bandgap that can be tuned, making it interesting for applications in microelectronics and optical data storage. The ability to deposit high-quality Cu₃N thin films using (N,N'-di-sec-butylacetamidinato)copper(I) opens up possibilities for its integration into various electronic and optoelectronic devices.

A significant application of the ALD-grown copper nitride thin films is their use as an intermediate for the generation of pure metallic copper layers. The Cu₃N films can be readily reduced to metallic copper by exposure to a reducing agent, such as molecular hydrogen (H₂). This reduction process is typically carried out via thermal annealing in a hydrogen atmosphere.

This two-step process—ALD of Cu₃N followed by reduction—offers several advantages over the direct deposition of metallic copper. It often results in copper films with superior properties, including reduced surface roughness and denser nucleation. The resulting pure copper films are smooth, continuous, uniform, adherent, and highly conformal.

Research has shown that even very thin layers of copper, on the order of a few nanometers, produced by this method can be electrically continuous and exhibit the expected electrical resistivity. For example, copper layers as thin as 0.8 nm have been shown to be electrically continuous. This is particularly important for applications in microelectronics, where thin and continuous copper seed layers are required for the electrodeposition of interconnects. The low sheet resistance of these thin copper films makes them suitable for advanced electroplating techniques in the fabrication of modern integrated circuits.

Table 1: Deposition Parameters for Copper Nitride Thin Films via ALD

| Parameter | Value | Reference |

| Precursor | (N,N'-di-sec-butylacetamidinato)copper(I) | researchgate.net |

| Co-reactant | Ammonia (NH₃) | researchgate.net |

| Deposition Temperature | ~160 °C | researchgate.net |

| Substrate | Ru/TaN/SiO₂/Si | researchgate.net |

Table 2: Properties of Resulting Copper Films After Reduction

| Property | Value | Reference |

| Film Thickness | As thin as 0.8 nm | researchgate.net |

| Electrical Continuity | Continuous at 0.8 nm | researchgate.net |

| Sheet Resistance (3 nm Cu on 2 nm Ru) | < 50 Ω/□ | researchgate.net |

| Surface Roughness (of initial 13 nm Cu₃N film) | 0.44 nm (rms) | researchgate.net |

Precursor for Catalytic Materials

While the primary application of (N,N'-di-sec-butylacetamidinato)copper(I) has been in the deposition of thin films for microelectronics, there is growing interest in its use as a precursor for creating catalytic materials. Copper and copper oxide-based materials are well-known catalysts for a variety of chemical reactions. The use of ALD with this precursor allows for the deposition of well-defined and tunable copper-based catalysts on various support materials. smolecule.com

The precise control over the film thickness and composition offered by ALD makes it an attractive method for the synthesis of heterogeneous catalysts. By depositing ultrathin layers of copper or copper oxide onto high-surface-area supports, it is possible to create catalysts with a high dispersion of active sites, which can lead to enhanced catalytic activity and selectivity.

Although the use of (N,N'-di-sec-butylacetamidinato)copper(I) for this specific purpose is an emerging area of research, the principle has been demonstrated with other ALD precursors. The ability to deposit conformal coatings of copper or copper oxide on complex porous support materials could enable the design of highly efficient and stable heterogeneous catalysts for various industrial applications. However, detailed research findings specifically utilizing (N,N'-di-sec-butylacetamidinato)copper(I) for the synthesis of copper and copper oxide-based heterogeneous catalysts and their performance in specific catalytic reactions are not yet widely documented in the reviewed scientific literature.

Controlled Synthesis of Copper-Containing Nanomaterials

The synthesis of nanomaterials with controlled size, shape, and composition is a key focus of modern materials science. (N,N'-di-sec-butylacetamidinato)copper(I) and similar copper amidinate complexes are being explored as precursors for the controlled synthesis of copper-containing nanomaterials.

Research on a similar copper(I) amidinate complex, [Cu₂{(iPrN)₂(CCH₃)}₂], has demonstrated its potential in the formation of copper nanocrystals via hydrogenolysis. researchgate.net In this process, the copper amidinate precursor is subjected to a hydrogen atmosphere at elevated temperatures, leading to the decomposition of the precursor and the formation of copper nanocrystals. The size of the resulting nanocrystals, in the range of 6–9 nm, can be influenced by the presence of capping agents such as hexadecylamine (B48584) (HDA) or tetradecylphosphonic acid (TDPA). researchgate.net These capping agents play a crucial role in controlling the growth and preventing the agglomeration of the nanoparticles. While this research was not conducted on (N,N'-di-sec-butylacetamidinato)copper(I), the chemical similarities suggest that it could be a viable precursor for a similar synthetic route to copper nanocrystals.

The application of (N,N'-di-sec-butylacetamidinato)copper(I) in wet-chemical routes for the synthesis of copper-containing nanomaterials is not well-documented in the reviewed literature. Wet-chemical methods typically involve the chemical reduction of a metal precursor in a liquid solution, often in the presence of stabilizing agents. While this approach is widely used for the synthesis of a variety of nanoparticles, the specific use of (N,N'-di-sec-butylacetamidinato)copper(I) in such a process has not been extensively reported.

Role as a Precursor for Specific Copper Halide Compounds (e.g., Copper Bromide via Conversion Reactions)

The potential of (N,N'-di-sec-butylacetamidinato)copper(I) as a precursor for the synthesis of specific copper halide compounds, such as copper bromide (CuBr), through conversion reactions is an area that remains largely unexplored. Conversion reactions would involve reacting the copper amidinate complex with a halide source to replace the amidinate ligand with a halide ion.

The synthesis of the (N,N'-di-sec-butylacetamidinato)copper(I) precursor itself can be achieved through the reaction of a copper(I) halide, such as copper(I) chloride or copper(I) bromide, with N,N'-di-sec-butylacetamidine. smolecule.com This suggests that the reverse reaction, the conversion of the copper amidinate to a copper halide, might be chemically feasible under certain conditions. However, there is a lack of specific research in the reviewed scientific literature demonstrating the use of (N,N'-di-sec-butylacetamidinato)copper(I) as a starting material for the targeted synthesis of copper bromide or other copper halides. Therefore, this remains a potential but currently undocumented application of this versatile precursor.

Exploration in Organic Light-Emitting Diode (OLED) Electrode Fabrication

The unique properties of (N,N'-di-sec-butylacetamidinato)copper(I) position it as a significant precursor for the atomic layer deposition (ALD) of high-purity copper thin films. These films are under exploration for various applications in materials science, including the fabrication of electrodes for organic light-emitting diodes (OLEDs). The ongoing research in this area is driven by the need for alternative electrode materials to the commonly used indium tin oxide (ITO), which faces challenges related to cost and mechanical flexibility.

Copper films deposited via ALD from (N,N'-di-sec-butylacetamidinato)copper(I) exhibit several characteristics that make them promising for OLED applications. The ALD process allows for the deposition of ultrathin, continuous, and highly conductive copper films. harvard.edu The ability to create smooth and conformal films is particularly advantageous for OLEDs, as rough electrode surfaces can lead to device shorting and reduced operational lifetime. researchgate.net

Research into copper-doped aluminum alloys as conductors in OLEDs has demonstrated that the inclusion of copper can lead to a smoother aluminum interface, resulting in significantly improved device efficiency and lifetime. researchgate.net Specifically, a 4 wt% copper doping in aluminum electrodes increased the power efficacy of green OLEDs from 32 to 42 lm/W at 1000 cd/m² and extended the device lifetime from 75 to 263 hours, representing a 250% increase. researchgate.net While this research does not directly use (N,N'-di-sec-butylacetamidinato)copper(I), it underscores the potential benefits of incorporating high-quality copper into OLED electrode structures.

Furthermore, studies on ultrathin copper films produced by ALD for use as transparent electrodes in flexible OLEDs have shown promising results. In one such study, a 10 nm thick copper film demonstrated a transparency of 74% at a 550 nm wavelength and a sheet resistance of 10.2 Ω sq⁻¹. researchgate.net OLEDs fabricated with these flexible ultrathin copper anodes on polyethylene (B3416737) terephthalate (B1205515) (PET) substrates exhibited higher luminance compared to those with conventional ITO anodes. researchgate.net

The key properties of copper films derived from (N,N'-di-sec-butylacetamidinato)copper(I) via ALD are summarized in the table below, highlighting their suitability for electrode applications.

| Property | Value | Significance for OLED Electrodes |

| Purity | < 1 atom % carbon and oxygen impurities | High purity ensures high electrical conductivity and prevents contamination of organic layers. |

| Film Continuity | Continuous even at 4 atomic layers | Prevents short circuits and ensures uniform current distribution across the OLED. |

| Conductivity | High | Essential for efficient charge injection into the organic layers of the OLED. |

| Surface Smoothness | Smooth and strongly adherent films | Reduces the risk of electrical shorts and improves the interface with organic layers. |

| Conformality | Highly conformal | Allows for uniform coating of non-planar substrates, enabling flexible and novel OLED designs. |

The performance of OLEDs is critically dependent on the properties of their electrodes, including work function, conductivity, and interfacial characteristics. The following table presents a comparative overview of OLED device performance with different electrode materials, illustrating the potential for ALD-grown copper electrodes to rival or even surpass traditional materials.

| Electrode Material | Device Efficiency | Device Lifetime | Key Advantages |

| Al-Cu Alloy | 42 lm/W @ 1000 cd/m² | 263 hours | Smoother interface, reduced electromigration. researchgate.net |

| Ultrathin ALD Cu | Higher luminance than ITO | - | High transparency and conductivity, suitable for flexible devices. researchgate.net |

| ITO | - | - | Standard transparent conductor, but brittle and expensive. |

Viii. Future Perspectives and Unresolved Challenges in Copper I Amidinate Research

Development of Next-Generation Copper(I) Amidinate Precursors with Enhanced Performance

The successful use of (N,n-di-sec-butylacetamidinato)copper(i) and its analogues has paved the way for the rational design of new precursors with tailored properties. harvard.edu The ability to modify the alkyl groups on the amidinate ligand allows for fine-tuning of physical properties such as melting point and volatility. harvard.eduazonano.com For instance, (N,n-di-sec-butylacetamidinato)copper(i) was specifically highlighted for its low melting point (77 °C), which allows it to be vaporized from a stable liquid state, ensuring reproducible vapor transport for deposition processes like Atomic Layer Deposition (ALD). harvard.eduscispace.com

However, a primary challenge with first-generation copper(I) amidinates is their susceptibility to thermal decomposition through pathways like β-hydrogen abstraction and carbodiimide (B86325) deinsertion. researchgate.net These low-temperature decomposition routes can limit the process window and act as a source of impurities. researchgate.net Consequently, a major thrust in precursor development is the design of new ligands that block these undesirable thermolysis pathways. One approach involves creating ligands that lack β-hydrogen atoms, which has been shown to significantly improve thermal stability. researchgate.net For example, a fourth-generation precursor, copper(I)-2-(tert-butylimino)-5,5-dimethyl-pyrrolidinate, was specifically designed to be more stable by eliminating labile C-N bonds and available β-hydrogens, resulting in a 200 K increase in its decomposition temperature on a nickel surface compared to earlier amidinates. acs.org

Another strategy is the synthesis of entirely new classes of precursors, such as heteroleptic amidine-carboxylate complexes. mdpi.comresearchgate.net The introduction of fluorinated ligands, for instance, can enhance both thermal stability and vapor pressure. mdpi.com Research into new volatile perfluorinated amidine–carboxylate copper(II) complexes has shown them to be successful precursors for Chemical Vapor Deposition (CVD), enabling the deposition of copper films without the need for a reducing gas. mdpi.comresearchgate.netnih.gov

| Precursor Compound | Key Feature(s) | Melting Point (°C) | Significance for Enhanced Performance |

|---|---|---|---|

| (N,n-di-sec-butylacetamidinato)copper(i) | Liquid source during vaporization | 77 | Provides reproducible and controllable vapor pressure for ALD/CVD. harvard.eduscispace.com |

| Copper(I) N,N′-diisopropylacetamidinate | Well-studied amidinate analogue | 147 | Used in foundational studies of amidinate decomposition mechanisms. harvard.eduresearchgate.netresearchgate.net |

| Copper(I) tert-butyl-imino-2,2-dimethylpyrrolidinate | Designed to block β-hydrogen abstraction | N/A | Demonstrates superior thermal stability by eliminating a key decomposition pathway. researchgate.net |

| [Cu₂(AMDH)₂(O₂CC₂F₅)₄] | Fluorinated amidine-carboxylate ligand | N/A | Increases volatility and thermal stability; allows for deposition without a separate reducing agent. mdpi.comnih.gov |

Advancements in In-Situ Characterization Techniques for Real-Time Mechanistic Elucidation

A deeper understanding of the surface reactions and decomposition mechanisms of copper(I) amidinate precursors during deposition is critical for process optimization. This has led to a growing emphasis on the use of advanced in-situ characterization techniques that can monitor the process in real-time. researchgate.net These methods provide direct insight into the chemical and physical transformations occurring at the substrate surface and in the gas phase.

Techniques such as Quadrupole Mass Spectrometry (QMS), Fourier Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Optical Emission Spectroscopy (OES) have been instrumental in studying surface reaction mechanisms. researchgate.net In-situ mass spectrometry, in particular, has been effectively used to analyze the gas phase during the CVD of copper from copper(I) N,N'-diisopropylacetamidinate. researchgate.net These studies identified the primary gaseous decomposition by-product as the protonated ligand (H-amd), along with other species like propene and acetonitrile (B52724), confirming a heterogeneous decomposition mechanism. researchgate.net This real-time analysis helps validate reaction pathways and determine the onset of precursor decomposition, which was found to be as low as 130-140 °C. researchgate.net

More novel approaches are also being explored. For example, an in-situ method using plasmonic optical sensing based on a refractive index sensing platform has been applied to monitor the spray pyrolysis growth of oxide films from metal-organic precursors. nih.gov Such techniques allow for the real-time tracking of film growth rates and precursor decomposition, providing data to determine activation energies for different reaction steps. nih.gov The application of these and other advanced in-situ techniques to copper(I) amidinate systems is crucial for elucidating complex surface chemistry and accelerating the development of improved deposition processes. researchgate.net

Integration of Computational Approaches for Predictive Design and Process Optimization

Computational chemistry and data-driven methods are becoming indispensable tools for accelerating the design of new precursors and optimizing deposition processes. mit.edu These approaches can predict the properties of novel molecules before they are synthesized, saving significant time and resources. Density Functional Theory (DFT) is widely used to investigate the fundamental properties of copper(I) amidinate precursors, including their structure, stability, and reaction mechanisms. researchgate.netnih.gov DFT calculations have been used to study the adsorption of copper amidinate dimers on metal surfaces and to understand the initial steps of dissociation. researchgate.net

Beyond the molecular level, multiphysics simulations, such as Computational Fluid Dynamics (CFD), are used to model the entire CVD or ALD reactor environment. ed.ac.uk These predictive 3D models incorporate mass, momentum, and energy transport equations to simulate the deposition process. doi.org By implementing different kinetic models, such as Arrhenius-type or Langmuir–Hinshelwood expressions, researchers can investigate the dominant reaction mechanisms under various process conditions and predict deposition rates. ed.ac.ukdoi.org

The latest frontier is the integration of machine learning (ML) and artificial intelligence (AI) with quantum chemical calculations. nih.gov By training ML models on experimental or computationally generated datasets, it is possible to predict the outcomes of reactions with high accuracy. acs.org For example, a support vector machine (SVM) model, combined with descriptors from DFT calculations of the transition state, achieved 97% accuracy in predicting the yield of copper-catalyzed reactions. nih.gov Such data-driven approaches can be used to construct multidimensional phase maps that predict the synthesis of specific material phases based on variables like precursor choice, temperature, and time. acs.org These powerful computational tools enable a more predictive and efficient approach to materials design and process optimization in copper amidinate research.

Addressing Challenges of Impurity Incorporation and Film Morphology Control in Deposited Materials

Despite the advantages of copper(I) amidinate precursors, achieving high-purity films with ideal morphology remains a significant challenge. Unintentional incorporation of impurities, primarily carbon and oxygen, can degrade the electrical conductivity of the copper films. azonano.comscispace.com While precursors like (N,n-di-sec-butylacetamidinato)copper(i) are designed to be halogen-free and contain reactive Cu-N bonds to minimize contamination, impurities can still arise from the thermal decomposition of the amidinate ligand, especially at higher deposition temperatures. azonano.comscispace.com For films grown above 300°C, a significant increase in carbon content (up to 10 atom %) has been observed due to precursor decomposition. scispace.com Therefore, maintaining a deposition temperature within the precursor's thermal stability window is critical.

The control of film morphology—including surface roughness and grain structure—is equally important and has been found to be highly dependent on the substrate material. scispace.com When using (N,n-di-sec-butylacetamidinato)copper(i), the nucleation and growth of copper films differ significantly between oxide and metallic surfaces. On oxide surfaces like SiO₂ and Al₂O₃, copper tends to form isolated, three-dimensional crystallites. scispace.com This island-like growth (Volmer-Weber mechanism) leads to rough, polycrystalline films that require more deposition cycles to become continuous. In stark contrast, on metallic surfaces such as ruthenium (Ru) and cobalt (Co), copper nucleates densely, forming smooth, continuous, and strongly adherent films even at thicknesses of just a few atomic layers. scispace.com This substrate-dependent behavior highlights the critical role of surface chemistry in controlling film quality and suggests that the use of appropriate metallic liner or seed layers is essential for achieving the smooth, ultrathin copper films required for advanced microelectronic interconnects. scispace.com

| Substrate Material | Nucleation Behavior | Resulting Film Morphology | Reference |

|---|---|---|---|

| Silicon Oxide (SiO₂) | Forms isolated crystallites (island growth) | Rough, polycrystalline, requires more cycles for continuity | scispace.com |

| Aluminum Oxide (Al₂O₃) | Island growth with initial growth per cycle ~2 Å/cycle | Rough, requires more cycles for continuity | scispace.com |

| Ruthenium (Ru) | Dense nucleation with linear growth | Smooth, continuous, and strongly adherent even at <1 nm thickness | scispace.com |

| Cobalt (Co) | Dense nucleation | Smooth and continuous, similar to growth on Ru | scispace.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.